Hydrogen Bond Donor Count: Differentiating the Catechol from the Mono-Hydroxy Profadol Scaffold
The target compound possesses two hydrogen bond donors (HBD) from the catechol ortho-dihydroxy groups, compared to one HBD for Profadol, which contains only a meta-hydroxy group [1]. This difference directly impacts passive membrane permeability and blood-brain barrier penetration potential, as each additional HBD typically reduces permeability according to Lipinski's guidelines.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (from catechol ortho-dihydroxy groups) |
| Comparator Or Baseline | Profadol (CAS 428-37-5): 1 (from meta-hydroxy group) |
| Quantified Difference | Delta = +1 HBD |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14) |
Why This Matters
An additional HBD reduces predicted passive membrane permeability, requiring different formulation strategies for achieving CNS exposure compared to mono-hydroxy analogs.
- [1] PubChem. Pyrocatechol, 4-(1-methyl-3-propyl-3-pyrrolidinyl)-. Computed Properties: Hydrogen Bond Donor Count. CID 200319. View Source
